molecular formula C14H14BrClN2O2 B1521660 N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride CAS No. 1185297-36-2

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride

Cat. No.: B1521660
CAS No.: 1185297-36-2
M. Wt: 357.63 g/mol
InChI Key: ZSWHDOWTXUXCFF-UHFFFAOYSA-N
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Description

Chemical Structure: N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride is an acetamide derivative featuring a bromophenoxy substituent at the 3-position of the phenyl ring, with an amino group at the 2-position of the bromophenoxy moiety. The hydrochloride salt enhances its solubility in polar solvents. CAS Number: 1185297-36-2 . Molecular Formula: C₁₄H₁₃BrClN₂O₂ (calculated based on structural data). Key Features:

  • Bromine atom: Contributes to molecular weight (318.62 g/mol) and influences lipophilicity.
  • Acetamide backbone: Common to many bioactive compounds, enabling comparisons with analogs.

Properties

IUPAC Name

N-[3-(2-amino-4-bromophenoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16;/h2-8H,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWHDOWTXUXCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the following key steps:

  • Step 1: Preparation of the Parent Amide
    The initial stage involves synthesizing the parent amide, N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide. This is achieved by reacting 3-(2-amino-4-bromophenoxy)aniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. This reaction introduces the acetamide functional group onto the aniline nitrogen.

  • Step 2: Formation of the Hydrochloride Salt
    The free base amide is then treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound's solubility and stability, making it more suitable for research applications.

Detailed Reaction Conditions

Step Reagents & Conditions Purpose Notes
1 3-(2-Amino-4-bromophenoxy)aniline + Acetic anhydride or Acetyl chloride + Base (e.g., pyridine or triethylamine) Acetylation of aniline to form acetamide Reaction typically carried out at 0–5°C initially, then warmed to room temperature to control reaction rate and minimize side reactions
2 Hydrochloric acid (HCl) treatment Conversion of free base to hydrochloride salt Usually performed in an organic solvent or aqueous medium; controlled addition to avoid over-acidification

Purification Techniques

After synthesis, the crude product is purified by:

Summary Table of Preparation

Parameter Description
Starting Material 3-(2-Amino-4-bromophenoxy)aniline
Acetylating Agent Acetic anhydride or acetyl chloride
Base Pyridine or triethylamine
Solvent Dichloromethane (DCM) or similar inert solvents
Temperature 0–5°C initially, then room temperature
Salt Formation Treatment with hydrochloric acid
Purification Recrystallization, column chromatography
Yield Typically moderate to high (dependent on conditions)

Related Synthetic Approaches and Analogous Compounds

While direct literature specifically detailing the synthesis of this compound is limited, analogous synthetic routes for related acetamide derivatives provide insight into optimization strategies:

  • Protection and deprotection strategies for amino groups are often employed to avoid side reactions during acetylation steps. For example, N-tert-butyloxycarbonyl (BOC) protection is used in related systems to selectively acetylate without affecting other amino functionalities.

  • The use of bases such as triethylamine or pyridine in acetylation reactions helps neutralize the acid byproducts and drive the reaction forward efficiently.

  • Conversion to hydrochloride salts is a standard practice to improve solubility and stability, facilitating further biological evaluation.

  • Reaction monitoring by spectroscopic techniques (NMR, IR) and purification by chromatographic methods ensure the target compound's structural integrity and purity.

Analytical Characterization Supporting Preparation

The confirmation of successful synthesis and purity of this compound involves:

Technique Purpose Typical Observations
¹H NMR and ¹³C NMR Structural confirmation of acetamide linkage and aromatic substitution pattern Signals corresponding to aromatic protons, acetamide NH, and amino groups; chemical shifts consistent with bromophenoxy substitution
Mass Spectrometry (HRMS or ESI-MS) Molecular weight confirmation Molecular ion peak matching expected molecular weight (357.63 g/mol for hydrochloride salt)
Infrared Spectroscopy (IR) Functional group identification Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300–3500 cm⁻¹), confirming acetamide and amino groups
Elemental Analysis Purity and composition verification Consistency with calculated percentages of C, H, N, Br, Cl, and O

Research Findings and Optimization Notes

  • The reaction temperature control during acetylation is critical to minimize side reactions such as over-acetylation or decomposition.

  • The choice of solvent influences reaction kinetics and product isolation; dichloromethane is preferred for its inertness and ease of removal.

  • The molar ratio of acetylating agent to amine should be carefully controlled, typically slightly above 1:1, to ensure complete acetylation without excess reagent waste.

  • Formation of the hydrochloride salt is best performed under controlled acidic conditions to avoid hydrolysis or degradation.

  • Purification via recrystallization from solvents such as ethanol or ethyl acetate yields high-purity crystalline material suitable for analytical and biological studies.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives. For example:

  • Acid-Catalyzed Hydrolysis :
    Acetamide+H2OH+Acetic Acid+Ammonium Salt\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Acetic Acid}+\text{Ammonium Salt}

  • Base-Catalyzed Hydrolysis :
    Acetamide+OHAcetate+Ammonia\text{Acetamide}+\text{OH}^-\rightarrow \text{Acetate}+\text{Ammonia}

In a study on phenylacetamide derivatives (Search Result ), hydrolysis reactions were utilized to modify bioactivity, suggesting similar pathways could apply here.

Reactivity of the Aromatic Bromine Substituent

The 4-bromo group on the phenoxy ring enables cross-coupling reactions, such as Suzuki-Miyaura couplings , to form biaryl structures. For instance:

Reaction TypeConditionsOutcomeReference
Suzuki CouplingPd catalyst, base, aryl boronic acidBiaryl product ,
Ullmann CouplingCu catalyst, ligand, heatC–N bond formation

Search Result highlights bromophenyl intermediates undergoing coupling, supporting this reactivity.

Amino Group Transformations

The 2-amino group on the phenoxy ring can participate in:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Diazotization : Formation of diazonium salts for Sandmeyer or Heck reactions.

In Search Result , amino groups were acetylated under mild conditions (e.g., sodium acetate, chloroacetyl chloride), suggesting compatibility with this compound.

Phenoxy Ring Functionalization

The phenoxy group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation). For example:

ReactionReagentsPositional SelectivityReference
NitrationHNO₃, H₂SO₄Meta/para to -O–
HalogenationCl₂, FeCl₃Ortho/para to -O–

Biological Activity Correlation

While direct data for this compound is limited, structurally similar N-phenylacetamides (Search Result ) exhibit antibacterial properties. Modifications at the bromine or amino groups could enhance bioactivity, as shown below:

Compound ModificationEC₅₀ (μM) Against XooReference
Bromine retained, amino acylated144.7–918.8
Bromine replaced with Cl/CF₃6.1–29.8

Stability and Degradation

  • Thermal Stability : Likely stable up to 140°C (analogous to compounds in Search Result ).

  • Photodegradation : Brominated aromatics may undergo photolytic debromination.

Key Challenges

  • Regioselectivity : Competing reactivity of bromine and amino groups requires careful optimization.

  • Byproduct Formation : Polymerization reported in Search Result could occur if water content is insufficient during synthesis.

Scientific Research Applications

Biochemical Research Applications

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride is primarily utilized in biochemical assays and studies involving protein interactions. Its ability to interact with specific molecular targets makes it a valuable reagent in proteomics and other biological research domains.

Protein Interaction Studies

The compound's structure allows it to bind effectively to proteins and enzymes, influencing their activity. This characteristic is pivotal in studying signal transduction pathways and metabolic processes. For instance, it has been used to investigate the effects of small molecules on protein conformations and functions, which is crucial for understanding cellular mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antibacterial properties. In vitro studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, related compounds have demonstrated significant antibacterial activity against Xanthomonas oryzae, with effective concentrations (EC50) lower than established treatments .

Medicinal Chemistry Applications

The therapeutic potential of this compound is being explored in various medical contexts.

Anticancer Research

Recent studies have investigated its role as an inhibitor of specific cancer-related pathways. The compound's ability to modulate enzyme activity linked to tumor growth presents opportunities for developing novel anticancer therapies. For example, compounds structurally related to it have been evaluated for their effects on heme oxygenase-1 (HO-1), a target implicated in cancer progression .

Neurological Studies

The compound's derivatives are also being studied for their potential as agonists or antagonists at various neurotransmitter receptors. This research is essential for understanding the pharmacological profiles of new drugs aimed at treating neurological disorders .

Industrial Applications

Beyond its research applications, this compound finds utility in industrial settings.

Material Science

The compound can be employed in the synthesis of new materials with specific chemical properties. Its reactivity allows for modifications that enhance material performance in various applications, including coatings and polymers.

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups can participate in various reactions, such as substitution and oxidation, making it valuable in synthetic chemistry.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Antibacterial Efficacy
    In a study evaluating the antibacterial properties of phenylacetamides, derivatives including this compound were shown to outperform traditional antibiotics against resistant strains of bacteria .
  • Case Study 2: Cancer Therapy Development
    Research involving this compound as a HO-1 inhibitor demonstrated significant anticancer activity in preclinical models, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Substituted Acetamides with Halogenated Phenyl Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Bromophenyl)acetamide 4-bromophenyl C₈H₈BrNO 214.06 Simpler analog; used in crystallography studies
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy C₈H₈ClNO₂ 185.61 Metabolite of paracetamol; photolytic product
2-(2-Bromophenoxy)-N-(4-methylphenyl)acetamide 2-bromophenoxy, 4-methylphenyl C₁₅H₁₄BrNO₂ 320.18 Methyl group increases lipophilicity

Key Differences :

  • The target compound’s 2-amino-4-bromo substitution on the phenoxy ring distinguishes it from simpler halogenated analogs like N-(4-bromophenyl)acetamide.
  • Compared to N-(3-chloro-4-hydroxyphenyl)acetamide, the bromine in the target compound increases molecular weight and may alter metabolic stability .

Acetamides with Heterocyclic or Extended Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-[3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl]acetamide hydrochloride Tetrahydropyridinyl ring C₁₃H₁₇ClN₂O 252.74 Basic nitrogen enhances solubility; potential CNS activity
2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide Multiple halogens, sulfamoyl group C₂₁H₁₂BrCl₂FN₂O₄S 594.17 Sulfamoyl group may confer enzyme inhibitory activity
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Carbazole scaffold with chloro substituent C₂₁H₁₈ClN₂O₂ 377.84 Carbazole moiety suggests potential anticancer activity

Key Differences :

  • Carbazole derivatives () exhibit fused aromatic systems, which may enhance DNA intercalation properties compared to the target’s simpler phenoxy-acetamide structure .

Acetamides with Ether or Alkoxy Linkers

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-[2-(2-Aminoethoxy)phenyl]acetamide hydrochloride 2-aminoethoxy linker C₁₀H₁₅ClN₂O₂ 230.70 Ethoxy spacer increases conformational flexibility
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino, 4-methoxy C₉H₁₂N₂O₂ 180.21 Methoxy group improves membrane permeability

Key Differences :

  • The ethoxy linker in ’s compound may improve blood-brain barrier penetration compared to the rigid phenoxy group in the target compound .

Structural and Physicochemical Insights

  • Bond Length Variations : highlights that bromine substitution in N-(4-bromophenyl)acetamide results in a C–Br bond length of 1.8907 Å, slightly shorter than in chlorinated analogs (e.g., 1.91 Å in N-(3-chloro-4-fluorophenyl)acetamide) . This may influence packing in crystal lattices and solubility.
  • Amino Group Reactivity: The 2-amino group in the target compound distinguishes it from non-amino analogs (e.g., ’s 2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide), enabling unique interactions in biological systems, such as covalent binding or enhanced solubility via protonation .

Biological Activity

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H15BrN2O2·HCl
  • Molecular Weight : 331.65 g/mol

The presence of the bromine atom and amino group in its structure enhances its potential interactions with various biological targets, which may lead to therapeutic applications.

This compound operates through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and thus influencing metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially affecting signal transduction pathways involved in cellular responses.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, which are attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic functions .

1. Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. Its efficacy was evaluated against various bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Pseudomonas aeruginosa40 µg/mL
Staphylococcus aureus30 µg/mL

These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer activity. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with observed IC50 values ranging from 100 to 200 µM. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

3. Hormonal Regulation

The compound has also been investigated for its effects on hormonal regulation, particularly concerning reproductive health. Studies suggest that it may influence hormone levels, potentially offering applications in male contraception by temporarily altering fertility parameters in animal models.

Case Studies

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Cancer Cell Line Study : Another study focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed significant reductions in cell viability and increased rates of apoptosis, suggesting a potential role for this compound in cancer therapy development .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC14H15BrN2O2·HClBromine substitutionAntimicrobial, anticancer
N-[3-(4-Aminophenoxy)phenyl]acetamideC14H15N2O2Lacks bromineModerate antibacterial activity
N-[4-(Aminophenyl)acetamide]C8H10N2OSimpler structureAnalgesic properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amidation. Key steps include coupling 2-amino-4-bromophenol with a brominated phenylacetamide precursor under basic conditions. Optimization involves controlling temperature (60–80°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and maintaining anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for yields >70%.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

  • ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm).
  • ¹³C NMR confirms carbonyl (δ 170–175 ppm) and brominated aromatic carbons (δ 115–130 ppm).
    High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 394.2) .

Q. What are the recommended in vitro models for initial biological screening of its antimicrobial or anticancer activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer). Dose ranges (1–100 µM) and 48-hour incubation are typical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, pH) or compound purity. Strategies include:

  • Replicating assays under standardized conditions (e.g., RPMI-1640 media, 10% FBS, 37°C).
  • Validating purity via HPLC and adjusting solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity).
  • Cross-referencing with structural analogs (e.g., bromo/fluoro-substituted acetamides) to identify substituent-specific activity trends .

Q. What strategies improve synthetic route scalability while minimizing by-products?

  • Methodological Answer : Scalability challenges include by-products from incomplete bromination or hydrolysis. Solutions:

  • Stepwise monitoring : Use TLC or in-line IR to track intermediate formation.
  • Catalytic optimization : Employ Pd/C for efficient deprotection or coupling.
  • Solvent recycling : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce waste .

Q. How does solubility in various solvents influence pharmacokinetic profiling in preclinical studies?

  • Methodological Answer : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation adjustments:

  • Co-solvents : Use PEG-400 or Cremophor EL for in vivo studies.
  • Salt formation : Hydrochloride salts improve bioavailability (logP reduction from 3.2 to 2.8).
  • In silico modeling : Predict solubility parameters (e.g., Hansen solubility spheres) to guide solvent selection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride
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N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.